molecular formula C21H26Cl2O4 B128579 Dichlorisone CAS No. 7008-26-6

Dichlorisone

Cat. No.: B128579
CAS No.: 7008-26-6
M. Wt: 413.3 g/mol
InChI Key: CZJXBZPJABCCRQ-BULBTXNYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Dichlorisone is a synthetic glucocorticoid corticosteroid . Its primary target is the glucocorticoid receptor (GR), which is a type of nuclear receptor . The glucocorticoid receptor plays a crucial role in regulating various physiological processes, including immune response, metabolism, and inflammation.

Mode of Action

This compound acts as an agonist for the glucocorticoid receptor . Upon binding to the receptor, it triggers a conformational change that allows the receptor to translocate into the nucleus. Once inside the nucleus, the receptor-Dichlorisone complex binds to specific DNA sequences called glucocorticoid response elements (GREs). This binding regulates the transcription of various genes, leading to changes in protein synthesis that mediate the compound’s effects .

Biochemical Pathways

These include the suppression of pro-inflammatory genes and the promotion of anti-inflammatory genes, thereby modulating the body’s immune response .

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-documented in the literature. As a synthetic glucocorticoid, it is expected to have similar pharmacokinetic properties to other drugs in this class. These typically include good oral bioavailability, wide distribution throughout the body, metabolism primarily in the liver, and excretion via the kidneys .

Result of Action

The primary result of this compound’s action is the modulation of the immune response and reduction of inflammation . By binding to the glucocorticoid receptor and influencing gene transcription, this compound can suppress the production of pro-inflammatory cytokines and promote the synthesis of anti-inflammatory proteins. This leads to a decrease in inflammation and an overall dampening of the immune response .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dichlorisone is synthesized through a multi-step process involving the chlorination of prednisolone. The key steps include:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis are employed to optimize the production process .

Chemical Reactions Analysis

Types of Reactions: Dichlorisone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Dichlorisone has been explored for various scientific research applications:

Comparison with Similar Compounds

Uniqueness: Dichlorisone is unique due to its specific chlorination pattern at the 9 and 11 positions, which imparts distinct chemical and biological properties compared to other glucocorticoids .

Properties

IUPAC Name

(8S,9R,10S,11S,13S,14S,17R)-9,11-dichloro-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26Cl2O4/c1-18-7-5-13(25)9-12(18)3-4-15-14-6-8-20(27,17(26)11-24)19(14,2)10-16(22)21(15,18)23/h5,7,9,14-16,24,27H,3-4,6,8,10-11H2,1-2H3/t14-,15-,16-,18-,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZJXBZPJABCCRQ-BULBTXNYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3(C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC43C)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)CCC4=CC(=O)C=C[C@@]43C)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10220353
Record name Dichlorisone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10220353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7008-26-6
Record name Dichlorisone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7008-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dichlorisone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007008266
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dichlorisone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10220353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dichlorisone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.531
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DICHLORISONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AMW2MRV3OT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dichlorisone
Reactant of Route 2
Dichlorisone
Reactant of Route 3
Dichlorisone
Reactant of Route 4
Dichlorisone
Reactant of Route 5
Dichlorisone
Reactant of Route 6
Dichlorisone
Customer
Q & A

Q1: What is the mechanism of action of dichlorisone, and what are its downstream effects?

A1: this compound is a glucocorticoid receptor agonist. [] While the provided research doesn't delve into its detailed mechanism, glucocorticoid receptor agonists generally exert their effects by binding to the glucocorticoid receptor in the cytoplasm. This complex then translocates to the nucleus, where it modulates the transcription of various genes involved in inflammation, immune response, and cell proliferation. []

Q2: Has this compound been investigated for its potential to reverse P-glycoprotein-mediated drug resistance?

A2: Yes, research suggests that this compound can be chemically modified to enhance its ability to inhibit P-glycoprotein, a transporter protein responsible for pumping drugs out of cells and contributing to multi-drug resistance. A study demonstrated that attaching a dimethylamino benzoate group to the 21-carbon atom of this compound resulted in a compound (SA450) that retained glucocorticoid receptor agonist activity while effectively inhibiting P-glycoprotein function. This finding indicates this compound's potential as a chemosensitizing agent in cancer treatment. []

Q3: What analytical techniques have been used to study this compound in biological samples?

A4: Liquid chromatography coupled with triple-stage quadrupole tandem mass spectrometry (LC/TSQ-MS/MS) has been successfully employed to analyze this compound in equine plasma. This method allowed for simultaneous separation, identification, quantification, and confirmation of this compound and 20 other glucocorticoids. []

Q4: Can you provide information on the structure of this compound?

A5: While the provided research doesn't explicitly state the molecular formula or weight of this compound, it does mention its chemical modification by adding a dimethylamino benzoate group at the 21-carbon atom. [] This suggests the presence of a steroidal backbone with specific functional groups amenable to chemical modification. Unfortunately, the abstracts lack detailed spectroscopic data.

Q5: Are there any studies comparing the efficacy of this compound to other topical corticosteroids?

A6: One study compared the therapeutic effects of this compound acetate with fluocinolone acetonide and triamcinolone acetonide in treating psoriasis. The researchers investigated the impact of using a plastic covering in conjunction with these topical corticosteroids. [] This suggests that this compound's efficacy has been compared to other corticosteroids in a clinical setting.

Q6: What is known about the metabolism of this compound in horses?

A7: While the provided research doesn't specifically discuss the metabolism of this compound in horses, it does mention its use as an internal standard in a method for analyzing glucocorticoids in equine plasma. [] This suggests that this compound is metabolized in horses and that its metabolic pathway is likely similar to that of other glucocorticoids.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.